H-Cys(Fm)-OH

Description

Significance of Cysteine Residues in Peptide and Protein Structure

Cysteine residues are indispensable amino acids in peptides and proteins, primarily recognized for their ability to form disulfide bonds (-S-S-) through the oxidation of their thiol (-SH) side chains pacific.eduwikipedia.orgfrontiersin.orgoup.com. These disulfide bridges are crucial for stabilizing the three-dimensional structure of proteins, influencing folding pathways, enhancing proteolytic stability, and modulating biological activity wikipedia.orgfrontiersin.org. Beyond disulfide formation, the thiol group can also participate in enzymatic reactions as a nucleophile and engage in metal coordination mdpi.com. However, the inherent reactivity of the cysteine thiol group presents a significant challenge during chemical peptide synthesis. Without adequate protection, the thiol is susceptible to unwanted side reactions such as oxidation, alkylation, and premature or incorrect disulfide bond formation, which can compromise the integrity and yield of the desired peptide rsc.org. H-Cys(Fm)-OH represents a vital solution, providing a protected form of cysteine that can be reliably incorporated into synthetic peptide sequences.

Evolution of Protecting Group Strategies in Chemical Peptide Synthesis

The field of peptide synthesis has witnessed a continuous evolution in protecting group strategies to overcome the inherent reactivity of amino acid side chains biosynth.com. Early methods often struggled with selectivity and compatibility, leading to low yields and complex purification procedures. For cysteine, the development of effective thiol protecting groups has been paramount. These groups must be stable under the conditions required for peptide bond formation and N-terminal deprotection but readily removable under specific, orthogonal conditions to allow for controlled disulfide bond formation or other thiol-specific modifications rsc.orgbiosynth.combeilstein-journals.org. The 9-fluorenylmethyl (Fm) group, as utilized in this compound, exemplifies a more recent advancement, offering desirable stability and cleavage characteristics that align with modern orthogonal protection schemes beilstein-journals.orgresearchgate.netiris-biotech.deug.edu.pl.

Orthogonal Protection Schemes: Conceptual Framework

Orthogonal protection is a cornerstone of advanced peptide synthesis, enabling the selective manipulation of different functional groups within a complex molecule. An orthogonal protection scheme ensures that one protecting group can be removed under specific chemical conditions without affecting other protecting groups present in the molecule biosynth.compeptide.comresearchgate.net. This orthogonality is critical for strategies involving the controlled formation of multiple disulfide bonds, selective side-chain modifications, or native chemical ligation. The Fm group, used in this compound, is designed to be orthogonal to common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and to acid-labile side-chain protecting groups such as tert-butyl (tBu) or trityl (Trt) beilstein-journals.orgiris-biotech.deresearchgate.netnih.gov. This allows for precise control over the deprotection and subsequent reaction of the cysteine thiol.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

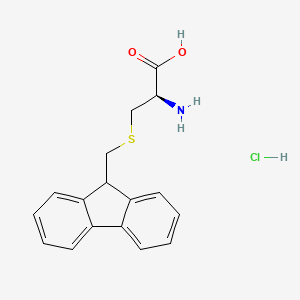

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S.ClH/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEGSXXJPHXBPA-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 9 Fluorenylmethyl Fm Group in Cysteine Protection

Historical Development of the Fm Protecting Group for Cysteine

The concept of utilizing protecting groups to temporarily mask reactive functional groups was established in the 1930s, becoming a foundational principle of peptide synthesis. rsc.org The development of solid-phase peptide synthesis (SPPS) by Merrifield in 1963, followed by the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for amines by Carpino and Han in 1970, set the stage for more sophisticated and orthogonal protection strategies. rsc.orgacs.org

Chemical Rationale for S-Fm Protection of Cysteine

The Fm group is cleaved from the cysteine sulfur via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. This generates a carbanion, which then facilitates the elimination of the protected thiol and the formation of dibenzofulvene. nih.gov

The key advantage of the S-Fm group is its stability to acidic conditions. It is resistant to cleavage by trifluoroacetic acid (TFA), which is routinely used for the final cleavage of peptides from the resin and the removal of many acid-labile side-chain protecting groups in the Fmoc/tBu strategy. researchgate.netresearchgate.net It is also stable to stronger acids like hydrogen fluoride (B91410) (HF), a reagent historically used in the Boc/Bn strategy. researchgate.netresearchgate.net This stability makes H-Cys(Fm)-OH a valuable building block in synthetic strategies that require a cysteine thiol to remain protected during multiple acidic treatment steps.

Table 1: Lability Profile of the S-Fm Protecting Group

| Reagent/Condition | Stability of S-Fm Group | Application in Peptide Synthesis |

| Trifluoroacetic Acid (TFA) | Stable researchgate.netresearchgate.net | Final cleavage and deprotection in Fmoc/tBu strategy |

| Hydrogen Fluoride (HF) | Stable researchgate.netresearchgate.net | Final cleavage in Boc/Bn strategy |

| Piperidine (B6355638) (20-50% in DMF) | Labile researchgate.netresearchgate.netnih.gov | Nα-Fmoc deprotection; S-Fm cleavage |

| Ammonia (B1221849) in Methanol (B129727) | Labile nih.gov | S-Fm cleavage |

| DBU (1,8-Diazabicycloundec-7-ene) | Labile researchgate.net | S-Fm cleavage |

| Catalytic Hydrogenation | Resistant nih.gov | Removal of certain other protecting groups |

Orthogonality of the Fm Group within Diverse Protecting Group Strategies

The concept of orthogonality in peptide synthesis is crucial for the regioselective formation of disulfide bonds and the synthesis of complex or modified peptides. nih.govbiosynth.com An orthogonal protecting group is one that can be selectively removed in the presence of other protecting groups without affecting them. biosynth.com The unique cleavage conditions of the S-Fm group define its orthogonality with other classes of protecting groups.

The most common protecting group strategies in SPPS are the Boc/Bn and the Fmoc/tBu strategies. rsc.org

In the Boc/Bn Strategy: This approach utilizes the acid-labile Boc group for temporary Nα-amino protection and other acid-labile groups (like benzyl (B1604629) derivatives) for side-chain protection. biosynth.com this compound is highly compatible with this strategy. researchgate.netresearchgate.net The S-Fm group remains intact during the repetitive TFA treatments required to remove the Nα-Boc group at each cycle. researchgate.netresearchgate.net It can then be selectively cleaved at a later stage using a base, leaving other acid-labile side-chain protecting groups in place. This allows for specific modifications of the cysteine thiol or controlled disulfide bond formation. psu.edu

In the Fmoc/tBu Strategy: This strategy, which is more common today, uses the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. rsc.orgaltabioscience.com The use of this compound in a standard Fmoc/tBu synthesis is generally incompatible. researchgate.net This is because the piperidine solution used to remove the Nα-Fmoc group would also cleave the S-Fm group. researchgate.net However, this apparent incompatibility can be exploited in specific advanced strategies where simultaneous deprotection is desired or when alternative Nα-protecting groups are used.

The orthogonality of the Fm group extends to its relationship with other cysteine protecting groups. It can be selectively removed in the presence of acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt), or reductively cleaved groups. psu.edupeptide.com This allows for complex synthetic schemes involving multiple cysteine residues, where different disulfide bridges can be formed in a controlled, stepwise manner. For example, a peptide could be synthesized with one cysteine protected with an acid-labile group and another with the Fm group. The acid-labile group could be removed and the first disulfide bond formed, followed by the base-mediated removal of the Fm group to form a second, different disulfide bond.

Table 2: Orthogonality of S-Fm with Other Protecting Groups

| Protecting Group Class | Representative Examples | Cleavage Condition | Orthogonality with S-Fm |

| Acid-Labile (Nα) | Boc | Acid (TFA) | Yes, S-Fm is stable to TFA. researchgate.netresearchgate.net |

| Base-Labile (Nα) | Fmoc | Base (Piperidine) | No, both are labile to piperidine. researchgate.net |

| Acid-Labile (Side Chain) | Trt, Mmt, tBu, Pbf, Boc | Acid (TFA, HF) | Yes, S-Fm is stable to acidic cleavage. researchgate.netresearchgate.netpsu.edu |

| Reductively-Labile | StBu | Reducing agents (e.g., DTT, BME) | Yes, S-Fm is stable to these conditions. rsc.org |

| Enzyme-Labile | Phacm | Penicillin amidohydrolase | Yes, S-Fm is not cleaved by this enzyme. psu.edu |

Synthesis and Derivatization of H Cys Fm Oh Building Blocks

Synthetic Methodologies for H-Cys(Fm)-OH

The synthesis of this compound primarily focuses on the selective protection of the cysteine thiol group with the 9-fluorenylmethyl moiety. This is typically achieved through S-alkylation reactions.

Conventional solution-phase synthesis of this compound commonly involves the S-alkylation of L-cysteine or its salts using a suitable 9-fluorenylmethylating agent. A well-established route employs 9-fluorenylmethyl 4-toluenesulfonate (Fm-OTos) as the electrophile. In this method, L-cysteine monohydrochloride is reacted with Fm-OTos in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted at room temperature for an extended period, often around 16 hours, to ensure complete alkylation Current time information in Merrimack County, US.rsc.orgthieme-connect.de.

The general reaction can be represented as: L-Cysteine monohydrochloride + Fm-OTos + Base → S-(9-Fluorenylmethyl)-L-cysteine (this compound)

Following the reaction, the product is usually isolated by precipitation, filtration, washing, and subsequent recrystallization, often from dilute acidic solutions (e.g., 1 M HCl), to yield pure this compound. Reported yields for this procedure are approximately 71% rsc.org.

An alternative approach involves the direct S-alkylation of cysteine using 9-fluorenylmethyl halides (e.g., 9-fluorenylmethyl chloride) in the presence of a base glpbio.com. The 9-fluorenylmethyl (Fm) group is characterized by its stability to acidic conditions and catalytic hydrogenation, while being readily cleaved by organic bases such as piperidine (B6355638) or ammonia (B1221849) in methanol (B129727) glpbio.comnih.gov. The synthesis of the N-protected derivative, Boc-Cys(Fm)-OH, has also been described using standard protection protocols rsc.org.

This compound is a vital protected amino acid building block for solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy glpbio.comcsic.es. Its primary function is to introduce cysteine residues into a growing peptide chain while ensuring the thiol side chain remains protected from undesired reactions during peptide elongation. The Fm group offers crucial orthogonality, allowing for selective deprotection without interfering with other protecting groups, which is indispensable for strategies involving the controlled formation of disulfide bonds biosynth.comresearchgate.netbachem.com.

In Fmoc-based SPPS, this compound is coupled to the resin-bound peptide using standard peptide coupling reagents, such as DIC/OxymaPure or HATU/DIEA csic.es. The Fmoc group on the N-terminus of the incoming amino acid is removed using a base, typically piperidine in DMF, prior to the subsequent coupling step biosynth.compeptide.com. Throughout these cycles of N-terminal deprotection and coupling, the S-Fm protecting group on the cysteine side chain remains stable.

The Fm group's base-lability, coupled with its stability towards acidic conditions, facilitates selective deprotection. While generally stable during routine Fmoc SPPS cycles, the Fm group can be removed using organic bases like piperidine in DMF researchgate.netrsc.orgnih.gov. It is important to note that the base-mediated deprotection of the Fm group can sometimes lead to disulfide bond formation or N-Fmoc→S-Fm transprotection, particularly if the base concentration is not carefully controlled beilstein-journals.orgresearchgate.net. Therefore, meticulous optimization of reaction conditions is essential.

Purity Assessment and Quality Control of this compound

Rigorous purity assessment and quality control are essential for this compound to ensure its efficacy and reliability in peptide synthesis. Standard analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC) : HPLC is the cornerstone for evaluating the purity of this compound, enabling the separation and quantification of the target compound from synthetic byproducts, unreacted starting materials, and degradation products innovareacademics.inresearchgate.net. Purity is typically determined by assessing the ratio of the main compound's peak area to that of any impurities innovareacademics.in. Reversed-phase HPLC with UV detection is commonly used, employing specific mobile phases and stationary phases innovareacademics.inresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are vital for confirming the identity and assessing the purity of the compound beilstein-journals.orgresearchgate.netvulcanchem.comresearchgate.net. The presence and integration of characteristic signals corresponding to the fluorenylmethyl and cysteine moieties provide structural confirmation, with impurities often detectable as extraneous signals.

Mass Spectrometry (MS) : Techniques such as ESI-TOF MS and MALDI-TOF MS are used to determine the molecular weight of this compound, confirming its elemental composition and identity psu.edubeilstein-journals.orgresearchgate.netvulcanchem.comresearchgate.net. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements for precise structural confirmation.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid qualitative method for monitoring reaction progress and providing an initial assessment of product purity during synthesis rsc.org.

Quality control parameters typically include a minimum purity specification (e.g., ≥98% or ≥99% by HPLC), confirmation of structural identity via NMR and MS, and checks for residual solvents or moisture.

Structural Characterization of this compound and its Precursors

The definitive structural elucidation of this compound and its synthetic precursors relies on a suite of spectroscopic methods that provide detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique reveals the proton environments within the molecule. Characteristic signals for this compound include those from the aromatic protons of the fluorenyl group, the methylene (B1212753) protons adjacent to the sulfur atom (Fm-CH₂-S-), the α-proton of cysteine, and potentially exchangeable protons of the amino and carboxyl groups beilstein-journals.orgresearchgate.netvulcanchem.comresearchgate.net.

¹³C NMR : This provides information on the different carbon environments. Key signals would originate from the fluorenyl carbons, the Fm-CH₂ carbon, the α-carbon of cysteine, and the carbonyl carbons of the carboxyl group beilstein-journals.orgvulcanchem.comresearchgate.net.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) : Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing proton-carbon connectivity, thereby unequivocally confirming the S-alkylation. HMBC spectra can reveal correlations between the Fm-CH₂ protons and the cysteine β-carbon, and between the Fm-CH proton and the cysteine β-protons, validating the structure psu.edubeilstein-journals.orgresearchgate.netresearchgate.net.

Mass Spectrometry (MS) :

ESI-MS and MALDI-TOF MS : These methods determine the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (C₁₇H₁₇NO₂S, MW 299.39), the expected protonated molecular ion [M+H]⁺ is approximately m/z 300.39. HRMS provides highly accurate mass measurements, enabling precise elemental composition determination glpbio.comvulcanchem.com.

Infrared (IR) Spectroscopy : IR spectroscopy identifies characteristic functional groups through their vibrational frequencies. For this compound, expected absorptions include O-H stretching (carboxyl), N-H stretching (amino), C=O stretching (carboxyl), and C-S stretching vibrations.

Integration of H Cys Fm Oh into Advanced Peptide Synthesis Methodologies

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, relying on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The compatibility of a protecting group with the iterative deprotection and coupling steps of a given SPPS strategy is paramount. H-Cys(Fm)-OH exhibits dramatically different compatibility profiles with the two major SPPS strategies: Fmoc/tBu and Boc/Bn.

The Fmoc/tBu strategy is characterized by the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. The Nα-Fmoc group is typically removed at each cycle using a secondary amine base, most commonly 20% piperidine (B6355638) in DMF.

The S-fluorenylmethyl (Fm) protecting group is also base-labile and can be cleaved by conditions such as 50% piperidine in DMF. researchgate.net This inherent base lability makes the S-Fm group generally incompatible for use as a permanent side-chain protecting group in standard Fmoc/tBu SPPS, as it would be prematurely removed during the repetitive Nα-Fmoc deprotection steps. researchgate.net

However, a significant and well-documented phenomenon known as N-Fmoc→S-Fm transprotection can lead to the in situ formation of an S-Fm protected cysteine. This occurs when a peptide containing a cysteine with a free thiol group is subjected to Nα-Fmoc deprotection. The mechanism involves the base-catalyzed elimination of the Fmoc group, which generates a reactive intermediate called dibenzofulvene (DBF). The highly nucleophilic cysteine thiolate can then attack the exocyclic double bond of DBF, resulting in the transfer of the fluorenylmethyl moiety to the sulfur atom. beilstein-journals.orgnih.govresearchgate.net

This side reaction is highly dependent on the reaction conditions, particularly the type and concentration of the base used for Fmoc removal. beilstein-journals.org While standard Fmoc deprotection conditions (20% piperidine in DMF) are effective at scavenging the DBF and generally suppress this transprotection, the use of other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lower concentrations of piperidine or morpholine (B109124) can promote the N-Fmoc→S-Fm transfer. beilstein-journals.orgresearchgate.netnih.gov

| Base Condition | Concentration | Observed Outcome | Reference |

|---|---|---|---|

| Piperidine in DMF | 20% | Transprotection is minimized; effective Nα-Fmoc deprotection. | beilstein-journals.org |

| Morpholine in DMF | Excess (e.g., 6 equivalents) | High yield of S-Fm transprotection product (e.g., 62-77%). | beilstein-journals.org |

| DBU in THF | Catalytic | Efficient and high-yielding transprotection to S-Fm product. | researchgate.netnih.gov |

In contrast to its lability in basic conditions, the S-Fm group demonstrates excellent stability under the acidic conditions characteristic of the Boc/Bn SPPS strategy. This methodology employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically uses strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage and removal of side-chain protecting groups such as benzyl (B1604629) (Bzl). rsc.org

Research has shown that the Fm group is stable to trifluoroacetic acid (TFA), which is used for repetitive Nα-Boc removal, as well as to the harsh conditions of final HF cleavage. researchgate.netpeptide.com This stability profile makes this compound a valuable building block for Boc/Bn synthesis. It provides an orthogonal protecting group that can be selectively removed post-synthesis using base-mediated methods, allowing for specific modifications or directed disulfide bond formation after the main peptide chain has been assembled and cleaved from the resin. peptide.com

| Protecting Group | Cleavage Condition | Fmoc/tBu Strategy | Boc/Bn Strategy |

|---|---|---|---|

| Nα-Fmoc | Base (e.g., 20% Piperidine) | Labile (Used for temporary protection) | Stable |

| Nα-Boc | Acid (e.g., TFA) | Stable | Labile (Used for temporary protection) |

| S-Fm (Fluorenylmethyl) | Base (e.g., 50% Piperidine) | Labile (Incompatible as permanent PG) | Stable (Orthogonal PG) |

| Side-Chain tBu, Trt, Pbf | Strong Acid (e.g., TFA) | Labile (Used for permanent protection) | Stable |

| Side-Chain Bzl | Very Strong Acid (e.g., HF) | Stable | Labile (Used for permanent protection) |

The synthesis of cysteine-containing peptides is often plagued by side reactions, including racemization and the formation of 3-(1-piperidinyl)alanine. sigmaaldrich.comsigmaaldrich.compeptide.com The pronounced acidity of the Cα-proton of a resin-linked cysteine ester makes it susceptible to epimerization under basic conditions. acs.org Furthermore, base-catalyzed β-elimination can lead to a dehydroalanine (B155165) intermediate, which can subsequently react with piperidine from the deprotection solution. peptide.com

When this compound is used intentionally in Boc-SPPS, these base-mediated side reactions are not a concern. The primary focus is on preventing side reactions during the final, base-mediated S-Fm deprotection step, which is performed after the peptide has been cleaved from the resin.

In the context of Fmoc-SPPS, where S-Fm formation is an undesired side reaction, minimization is key. As discussed, the most effective strategy to prevent N-Fmoc→S-Fm transprotection is the strict use of standard deprotection cocktails, such as 20% piperidine in DMF, which efficiently scavenge the dibenzofulvene intermediate. beilstein-journals.org Using alternative, bulkier protecting groups for the cysteine thiol, such as the trityl (Trt) group, is the standard approach to prevent the thiol from being available to react with dibenzofulvene. peptide.com The trityl group also helps to minimize, though not eliminate, piperidinylalanine formation due to its steric bulk. peptide.com

Another side reaction relevant to cysteine is S-alkylation by carbocations generated during the final TFA cleavage step, particularly from resin linkers like the Wang linker. researchgate.net While this is a general issue for cysteine-containing peptides, the choice of a robust thiol protecting group is the primary defense during synthesis. If S-Fm is present during cleavage (e.g., from a Boc synthesis), its stability to TFA protects the thiol from such alkylation events.

Role in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique that enables the synthesis of large proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. In recent years, the Nα-Fmoc group, the defining feature of this compound's parent amino acid, has been ingeniously repurposed as a temporary masking group for the N-terminal cysteine, facilitating advanced, one-pot ligation strategies.

For multi-segment NCL, it is necessary to temporarily protect the N-terminal cysteine of an internal peptide segment (which also possesses a C-terminal thioester) to control the order of ligation. The Nα-Fmoc group is ideally suited for this role. nih.gov Peptide fragments with a masked N-terminal cysteine, such as Fmoc-Cys-[peptide]-thioester, can be synthesized using standard Fmoc-SPPS protocols. nih.govosti.gov The ready availability of building blocks like Fmoc-Cys(Trt)-OH simplifies the synthesis of these key intermediates. nih.gov The Nα-Fmoc group is stable to the conditions required for peptide thioester synthesis, including the harsh oxidative conditions sometimes used to convert peptide hydrazides into thioesters. nih.gov This allows for the robust preparation and purification of the protected fragment, which is inert to ligation until the Fmoc group is removed.

First Ligation: A peptide thioester (Fragment A) is ligated with an Fmoc-protected N-terminal cysteine peptide (Fragment B-Fmoc). The reaction proceeds at a neutral pH (e.g., pH 7) in a standard ligation buffer. The Fmoc group on Fragment B prevents it from self-reacting or participating in undesired ligations.

In Situ Fmoc Deprotection: Once the first ligation is complete, the reaction conditions are changed within the same pot. The pH is raised to approximately 11, and a 20% piperidine solution is added. Under these aqueous basic conditions, the Nα-Fmoc group is completely removed in less than 7 minutes. nih.govresearchgate.net

Second Ligation: The pH of the mixture is then lowered back to the optimal ligation pH of ~7. This neutralizes the piperidine and protonates the newly exposed N-terminal cysteine amine of the ligated product (Fragment A-B). A third peptide thioester fragment (Fragment C) can then be added to the same pot, initiating the second ligation reaction at the newly unmasked cysteine residue. nih.gov

Fragment Condensation and Convergent Synthesis Approaches

Convergent synthesis is a powerful strategy for the production of large peptides and proteins. This approach involves the independent synthesis of several protected peptide fragments, which are subsequently purified and ligated to form the final, full-length polypeptide. oup.com This method circumvents the cumulative yield losses and purification challenges associated with the stepwise synthesis of very long chains. This compound is a key component in convergent strategies, especially when it is positioned at the N-terminus of a peptide fragment intended for ligation.

The primary role of the Fm group in this context is to mask the nucleophilic thiol side chain of the N-terminal cysteine during the coupling of peptide fragments. Its stability to acidic conditions and certain oxidative reagents ensures the integrity of the thiol group throughout the synthesis and purification of the fragment. rsc.org

One of the most prominent fragment condensation techniques is Native Chemical Ligation (NCL). NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment bearing an N-terminal cysteine residue. nih.gov A peptide fragment with an N-terminal this compound residue is an ideal substrate for the NCL reaction after activation. The free amino group of the cysteine is available for the key ligation reaction, while the Fm-protected thiol is shielded. Following the successful ligation of the peptide backbone, the Fm group can be selectively removed under basic conditions to liberate the free thiol, allowing for subsequent native disulfide bond formation or other modifications.

Table 1: Comparison of Cysteine Thiol Protecting Groups in Fragment Condensation

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Primary Application in Convergent Synthesis |

|---|---|---|---|---|

| 9-Fluorenylmethyl | Fm | Base-labile (e.g., 50% piperidine in DMF) researchgate.net | Stable to acids (TFA, HF), stable to mild oxidation | Protection of N-terminal Cys in fragments for ligation; orthogonal to acid-labile groups. |

| Trityl | Trt | Acid-labile (e.g., TFA, often with scavengers) sigmaaldrich.com | Stable to base | Commonly used for Cys residues intended to be deprotected during final cleavage. |

| Acetamidomethyl | Acm | Requires heavy metal reagents (e.g., Hg(II), Ag(I)) or iodine for cleavage sigmaaldrich.com | Stable to both acid (TFA) and base (piperidine) | Highly orthogonal protection for forming multiple, sequential disulfide bonds. |

| tert-Butylthio | StBu | Thiol-labile (e.g., reduction with DTT, TCEP) sigmaaldrich.com | Stable to acid (TFA) and base (piperidine) | Orthogonal protection removable under mild reducing conditions. |

Automated Peptide Synthesis Integration

The integration of specialized amino acid derivatives into automated solid-phase peptide synthesis (SPPS) protocols is crucial for efficient peptide production. The chemical properties of the this compound protecting group dictate its compatibility with different automated synthesis platforms.

A key consideration is the lability of the Fm group to piperidine, the standard reagent used for the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the most common form of SPPS. nih.gov Because both the N-terminal Fmoc group and the S-thiol Fm group are cleaved by piperidine, the use of Fmoc-Cys(Fm)-OH is incompatible with standard automated Fmoc-SPPS protocols. The simultaneous deprotection would lead to undesired side reactions at the unprotected thiol during subsequent coupling steps.

However, this compound is fully compatible with tert-butyloxycarbonyl (Boc) based SPPS. In automated Boc-SPPS, the temporary N-terminal Boc group is removed using moderately strong acid (e.g., trifluoroacetic acid, TFA), conditions to which the S-Fm group is completely stable. peptide.com This orthogonality allows for the seamless incorporation of Boc-Cys(Fm)-OH into a growing peptide chain using an automated synthesizer. The synthesizer can be programmed to perform the repetitive cycles of acidic deprotection and coupling required for peptide elongation. researchgate.net

Microwave-assisted Boc-SPPS is an advanced technique that can significantly accelerate the synthesis of peptide fragments. nih.gov The use of microwave energy enhances the efficiency of both the deprotection and coupling steps, allowing for the rapid, automated synthesis of Fm-protected peptide fragments that can later be used in convergent strategies.

Once the automated synthesis of the peptide fragment is complete, it is cleaved from the solid support using a strong acid like hydrofluoric acid (HF). The Fm group remains intact under these conditions. The resulting protected peptide fragment, containing one or more Cys(Fm) residues, can then be purified and used in subsequent fragment condensation reactions as described in the previous section.

Table 2: Hypothetical Automated Boc-SPPS Cycle for Incorporation of Boc-Cys(Fm)-OH

| Step | Action | Typical Reagents/Conditions | Purpose | Status of Cys(Fm) |

|---|---|---|---|---|

| 1 | Resin Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepare the resin-bound peptide for reaction. | Stable |

| 2 | N-Boc Deprotection | ~25-50% Trifluoroacetic Acid (TFA) in DCM | Remove the N-terminal Boc group to expose a free amine. | Stable |

| 3 | Washing | DCM and/or DMF | Remove residual acid and byproducts. | Stable |

| 4 | Neutralization | ~5-10% Diisopropylethylamine (DIEA) in DMF/DCM | Neutralize the protonated N-terminal amine. | Stable |

| 5 | Coupling | Boc-Cys(Fm)-OH, activator (e.g., HBTU, DIC), in DMF | Couple the protected cysteine to the N-terminus of the peptide chain. | Incorporated |

| 6 | Washing | DMF and/or DCM | Remove excess reagents and byproducts. | Stable |

Selective Deprotection and Thiol Unmasking of S Fm Protected Cysteine

Base-Labile Cleavage Mechanisms of the Fm Group

The deprotection of the S-9-fluorenylmethyl (Fm) group from a cysteine residue proceeds through a base-catalyzed β-elimination mechanism, specifically an E1cb (Elimination, Unimolecular, conjugate Base) reaction. This mechanism is analogous to the well-understood cleavage of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638) mdpi.com. This deprotonation is the rate-determining step and results in the formation of a carbanion intermediate. This intermediate is stabilized by the aromatic fluorenyl system.

Subsequently, the reaction proceeds with the elimination of the cysteine thiolate and the formation of a highly reactive electrophile, dibenzofulvene (DBF). The liberated cysteine thiol is then present as a free thiolate anion under the basic conditions. To prevent side reactions, the reactive DBF intermediate is trapped by the amine base used for deprotection, forming a stable adduct mdpi.com. For instance, when piperidine is used, it adds to the exocyclic double bond of DBF.

A proposed mechanism for a related N-Fmoc to S-Fm transprotection, which also involves the formation of dibenzofulvene, illustrates the key steps of this elimination reaction mdpi.com. In this case, the cysteine thiolate, being a strong nucleophile, attacks the in-situ generated dibenzofulvene, leading to the S-Fm protected cysteine mdpi.com. When the goal is simply the deprotection of an existing S-Fm group, the focus is on the efficient removal of the Fm group and the complete scavenging of the resulting dibenzofulvene to liberate the free thiol.

Kinetic Studies of Fm Deprotection

The kinetics of S-Fm deprotection are highly dependent on the choice of base, its concentration, and the solvent system. While direct kinetic studies on the deprotection of H-Cys(Fm)-OH are not extensively detailed in the reviewed literature, valuable insights can be drawn from studies on related N-Fmoc deprotection and N-Fmoc→S-Fm transprotection reactions, which proceed through the same dibenzofulvene intermediate mdpi.com.

A study on the N-Fmoc deprotection of a glycocysteine derivative, which led to an unexpected S-Fm protection, provides data on the influence of base concentration on the reaction products. These results offer a proxy for understanding the conditions that favor the cleavage of the fluorenyl moiety. The experiments demonstrate that the concentration of the base is a critical factor in controlling the reaction pathway mdpi.com.

For instance, using a low concentration of piperidine (0.1 equivalents) on an N-Fmoc protected cysteine resulted in a significant amount of the S-Fm transprotected product (43%), indicating that the conditions were sufficient to generate dibenzofulvene but not optimal for complete removal of all fluorenyl-based protection. In contrast, standard solid-phase peptide synthesis (SPPS) conditions using 20% piperidine in DMF led to complete deprotection and a high yield (93%) of the desired deprotected product and its disulfide dimer mdpi.com.

Deprotection of an S-Fm-protected glycoamino acid was successfully achieved using 50% piperidine in DMF at room temperature, yielding the fully deprotected disulfide dimer in 70% yield mdpi.com. This indicates that higher concentrations of piperidine are effective for S-Fm cleavage.

| Starting Material | Base (equivalents or concentration) | S-Fm Protected Product | Deprotected Product (and its disulfide) |

|---|---|---|---|

| N-Fmoc-Cys-derivative | 0.1 equiv piperidine | 43% | 22% |

| N-Fmoc-Cys-derivative | 1 equiv piperidine | 66% | 27% |

| N-Fmoc-Cys-derivative | 6 equiv piperidine | 47% | 46% |

| N-Fmoc-Cys-derivative | 20% piperidine in DMF | – | 93% |

| S-Fm-Cys-derivative | 50% piperidine in DMF | – | 70% (as disulfide) |

Table based on data from a study on N-Fmoc→S-Fm transprotection and S-Fm deprotection, which serves as an indicator of the kinetics under different basic conditions mdpi.com.

Impact of Deprotection Conditions on Peptide Integrity

The basic conditions required for the removal of the S-Fm group can potentially compromise the integrity of the peptide chain through various side reactions. The choice of base, its concentration, and the duration of the deprotection step must be carefully optimized to minimize these undesirable outcomes.

Common side reactions induced by the basic conditions used for Fmoc/Fm deprotection include:

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions. This intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as piperidide adducts mdpi.com.

Racemization: Cysteine residues, particularly when located at the C-terminus of a peptide, are prone to racemization (epimerization) during base-catalyzed reactions nih.gov. The use of sterically bulky protecting groups can sometimes mitigate this side reaction, but the basic conditions for Fm deprotection still pose a risk.

Piperidinyl-Alanine Formation: For peptides with a C-terminal cysteine, a base-catalyzed elimination of the protected thiol can occur, forming a dehydroalanine (B155165) intermediate. This reactive intermediate can then be attacked by piperidine, leading to the formation of a 3-(1-piperidinyl)alanine adduct mdpi.com.

Diketopiperazine Formation: At the dipeptide stage of synthesis, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a diketopiperazine and premature cleavage of the peptide from the solid support mdpi.com. While this is more relevant to N-Fmoc deprotection during SPPS, prolonged exposure to base during S-Fm cleavage in solution could potentially promote similar intramolecular cyclizations in susceptible sequences.

To minimize these side reactions, it is crucial to use the mildest basic conditions and shortest reaction times necessary for complete S-Fm cleavage. The addition of additives like 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to reduce aspartimide formation mdpi.com. Alternatively, using weaker bases or more hindered bases can sometimes reduce the extent of side reactions, but this must be balanced with the efficiency of the deprotection itself.

Regioselective Thiol Release for Controlled Disulfide Bond Formation

The key utility of the S-Fm protecting group lies in its orthogonality to other commonly used cysteine protecting groups, which enables the regioselective (or sequential) formation of multiple disulfide bonds in complex peptides. Disulfide bridges are critical for the structural integrity and biological activity of many peptides and proteins. A strategy that controls which cysteine residues are paired is essential to avoid the formation of incorrect disulfide isomers.

An orthogonal protection strategy involves using a set of protecting groups for different cysteine residues within the same peptide, where each type of protecting group can be removed under specific conditions without affecting the others nih.gov. The S-Fm group, being base-labile, is orthogonal to:

Acid-labile groups: such as trityl (Trt), 4-methoxytrityl (Mmt), and tert-butyl (tBu). These are typically removed with trifluoroacetic acid (TFA).

Iodine-labile groups: such as acetamidomethyl (Acm), which is removed by treatment with iodine, often leading to simultaneous disulfide bond formation.

Reduction-labile groups: such as tert-butylthio (StBu).

A typical strategy for the synthesis of a peptide with two disulfide bonds might involve protecting one pair of cysteines with an acid-labile group like Trt and the other pair with the base-labile Fm group. After the full peptide chain is assembled, the Trt groups can be removed with TFA, and the first disulfide bond is formed through oxidation. Subsequently, the S-Fm groups are removed with piperidine, and the second disulfide bond is formed in a separate oxidation step.

A specific example of this strategy is the synthesis of α-conotoxin GI, a peptide with two disulfide bridges. In this synthesis, the S-Fm group was used in combination with the S-Acm group. The base-labile S-Fm group was removed on-resin using piperidine, allowing for the formation of the first disulfide bond. The second disulfide bond was then formed after cleavage from the resin and subsequent removal of the Acm groups nih.gov. This approach highlights the practical application of the S-Fm group in directing the formation of specific disulfide connectivities, which is crucial for achieving the correctly folded and biologically active peptide.

Applications of H Cys Fm Oh in Peptide and Protein Chemical Biology Research

Contributions to Structural Biology Studies of Peptides and Proteins

Manipulation of Peptide Folding Pathways

While direct research findings on "H-Cys(Fm)-OH" specifically manipulating peptide folding pathways are not detailed in the provided snippets, the principle of thiol protection in cysteine is fundamental to controlling peptide folding. The thiol group of cysteine is critical for forming disulfide bonds, which are major determinants of protein structure and stability. By protecting the thiol with groups like Fm, researchers can prevent premature or incorrect disulfide bond formation during synthesis. After the peptide chain is assembled, the Fm group can be selectively removed under basic conditions, allowing for controlled oxidation and the formation of specific disulfide linkages that dictate the peptide's final folded state. The ability to introduce and remove this protection at specific stages of synthesis is crucial for guiding the peptide folding process towards a desired conformation.

Investigation of Structural Boundaries Imposed by Disulfide Linkages

The Fm protecting group plays a role in the controlled formation of disulfide bonds, which in turn impose structural boundaries within peptides. The Fm group is stable to acidic conditions used in Boc SPPS and can be removed by bases like piperidine (B6355638) or ammonia (B1221849). This selective deprotection allows for the introduction of disulfide bonds at specific cysteine residues. For instance, if a peptide contains multiple cysteine residues, differential protection strategies, including the use of Fm, can be employed. After synthesizing the peptide chain, the Fm group can be removed from a specific cysteine, allowing it to form a disulfide bond with another available thiol. The resulting disulfide linkage then acts as a constraint, influencing the peptide's three-dimensional structure and defining its conformational boundaries. The orthogonality of Fm removal (base-labile) compared to other potential protecting groups (e.g., acid-labile) is vital for stepwise disulfide bond formation.

Synthesis of Cyclic Peptides via Thiol-Based Cyclization

The Fm group's base lability makes it suitable for strategies involving thiol-based cyclization. In peptide synthesis, cyclic peptides are often formed by creating a covalent bond between two residues, frequently involving the cysteine thiol. The Fm group can be used to protect the cysteine thiol during peptide chain elongation. Upon completion of the linear peptide synthesis, the Fm group can be removed using a base. The liberated thiol can then participate in cyclization reactions. For example, in some strategies, the removal of the Fm group is accompanied by the formation of a disulfide bond, which itself can be considered a form of cyclization. More directly, the deprotected thiol can react with other functional groups, such as maleimides, to form cyclic structures through Michael addition, or engage in other thiol-ene or thiol-Michael reactions. Research indicates that the Fm group's removal by piperidine can sometimes lead to disulfide formation, necessitating a subsequent reduction step prior to conjugation or further modification.

Data Table Example: Fm Group Removal Conditions

While specific quantitative data for the applications mentioned are not provided in the snippets, the conditions for Fm group removal are described, which are critical for its utility in peptide synthesis.

| Protecting Group | Removal Reagent(s) | Conditions | Stability Notes |

| Fm (9-Fluorenylmethyl) | Ammonia (NH₃) | In Methanol (B129727) (MeOH) | Stable to TFA, TFMSA/TFA, boiling HCl, HF-anisole, catalytic hydrogenation. Incompatible with Fmoc SPPS. |

| Fm (9-Fluorenylmethyl) | Piperidine | 50% in DMF (2 h, RT) | Base-labile. Removal can be accompanied by disulfide formation. |

| Fm (9-Fluorenylmethyl) | Base (e.g., Morpholine) | (During Nα-Fmoc deprotection) | Can undergo transprotection to form S-Fm thioether upon Nα-Fmoc deprotection. |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization of S-Fm Protected Peptides

Spectroscopy is a cornerstone in the structural elucidation of S-Fm protected peptides, offering non-destructive and highly detailed molecular information. Techniques including vibrational, nuclear magnetic resonance, and ultraviolet-visible spectroscopy each provide unique and complementary data regarding the compound's structure and electronic environment.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nist.gov These methods are highly sensitive to the specific bonds and functional groups present, making them excellent tools for confirming the structure of H-Cys(Fm)-OH. The spectra are characterized by distinct bands corresponding to the vibrations of the cysteine backbone and the fluorenylmethyl protecting group.

The fluorenyl group, being an aromatic hydrocarbon, presents a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ range. vscht.czresearchgate.net The methylene (B1212753) bridge (-CH₂-) of the fluorenyl group will exhibit characteristic stretching and bending vibrations.

The cysteine portion of the molecule also contributes key vibrational signatures. The carboxylic acid O-H stretch is expected to produce a very broad band from 3300 to 2500 cm⁻¹. The C=O stretch of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org The N-H bending of the primary amine is found near 1600 cm⁻¹, and the C-N stretching vibration occurs in the 1250-1020 cm⁻¹ region. The absence of a sharp S-H stretching band, which would typically appear around 2550 cm⁻¹, is a key indicator of successful S-protection.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Fluorenyl) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Cysteine & Fm) | Stretching | 3000 - 2850 | Medium |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | Stretching | 3400 - 3250 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| Aromatic C=C (Fluorenyl) | Stretching | 1600 - 1450 | Medium to Weak |

| N-H (Amine) | Bending | ~1600 | Medium |

| C-S | Stretching | 700 - 600 | Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules like this compound. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, approximately between 7.2 and 7.8 ppm. The unique proton at the 9-position of the fluorenyl group (Fm-CH) and the adjacent methylene protons (Fm-CH₂) provide key signals for confirming the structure. The protons of the cysteine backbone (α-CH and β-CH₂) resonate in the aliphatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom. The aromatic carbons of the fluorenyl group resonate between approximately 120 and 145 ppm. The carbonyl carbon of the carboxylic acid is typically observed far downfield, often above 170 ppm.

Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the covalent linkage between the sulfur atom of cysteine and the fluorenyl group. nih.gov Correlation peaks between the cysteine β-protons (H-β) and the fluorenyl methylene carbon (Fm-CH₂), as well as between the fluorenyl C9-proton (Fm-CH) and the cysteine β-carbon (C-β), unequivocally establish the S-fluorenylmethyl structure. nih.gov

| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Fluorenyl Aromatic | ¹H | 7.2 - 7.8 | Multiple signals, complex splitting |

| Fluorenyl C9-H | ¹H | ~4.2 | Triplet |

| Cysteine α-CH | ¹H | ~3.6 - 4.0 | Depends on pH and solvent |

| Cysteine β-CH₂ | ¹H | ~2.7 - 3.2 | Diastereotopic protons, complex splitting |

| Fluorenyl Methylene S-CH₂ | ¹H | ~3.7 | Part of the Fm group attached to sulfur |

| Carboxyl C=O | ¹³C | >170 | |

| Fluorenyl Aromatic | ¹³C | 120 - 145 | Multiple signals |

| Cysteine α-C | ¹³C | ~55 | |

| Cysteine β-C | ¹³C | ~35 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. While the peptide backbone absorbs in the far UV region, the presence of a strong chromophore, such as the fluorenyl group in this compound, dominates the UV-Vis spectrum. wikipedia.org The fluorenyl moiety is highly fluorescent and possesses a distinct absorbance profile, making UV-Vis spectroscopy a useful tool for both qualitative identification and quantitative analysis.

The fluorene (B118485) ring system gives rise to strong absorption bands in the UV region. Typically, Fm-protected compounds exhibit two main regions of high absorbance. One maximum is observed around 260-265 nm, with another, often more intense, maximum appearing around 301 nm. researchgate.netresearchgate.netnih.gov The intensity of these absorptions is proportional to the concentration of the compound, which, according to the Beer-Lambert law, allows for its quantification in solution. This property is widely exploited in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the related Fmoc (9-fluorenylmethoxycarbonyl) group, as the cleaved dibenzofulvene-piperidine adduct has a strong absorbance at 301 nm. researchgate.netnih.gov

| Chromophore | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Fluorenyl Group | ~265 | High |

| Fluorenyl Group | ~301 | ~7,100 - 8,100 (for related adducts) nih.gov |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for the purification of this compound and for assessing the purity of peptides that contain this modified residue. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of peptides and their derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. nih.gov

For the analysis of this compound containing peptides, a gradient elution is typically employed, where the percentage of the organic solvent is increased over time. This allows for the efficient separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or byproducts from synthesis. Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. nih.gov Detection is most often performed using a UV detector, set to a wavelength where the peptide bonds (214-220 nm) or the fluorenyl group (~265 nm) absorb. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification, while the peak area allows for quantification and purity assessment.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution Mode | Linear Gradient (e.g., 5% to 95% B over 30 min) |

| Flow Rate | ~1.0 mL/min for analytical scale |

| Detection | UV at 220 nm and/or 265 nm |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with extremely high accuracy, thereby confirming its elemental composition. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov

ESI-MS is often coupled with HPLC (LC-MS) to provide mass information for each separated component, serving as a definitive tool for purity analysis and impurity identification. MALDI-Time of Flight (TOF) MS is also frequently used to confirm the molecular weight of the final, purified product. nih.gov

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. In MS/MS, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's sequence and structure. The fragmentation pattern is predictable; cleavage typically occurs at the peptide bonds, producing b- and y-type ions. A key fragmentation for this compound would involve the cleavage of the Cβ-S bond or the S-CH₂ bond, leading to characteristic neutral losses or charged fragments that confirm the location and identity of the fluorenylmethyl group. nih.gov For example, a characteristic fragment would correspond to the fluorenylmethyl cation or the loss of the fluorenylmethyl group from the parent ion.

| Analysis | Technique | Information Obtained |

|---|---|---|

| Molecular Weight Determination | ESI-MS, MALDI-TOF | Precise mass of this compound, confirms identity and elemental composition. |

| Purity Analysis | LC-MS | Separates and identifies impurities by mass. |

| Structural Elucidation | Tandem MS (MS/MS) | Fragmentation pattern confirms the covalent structure, including the S-Fm bond. |

| Expected Molecular Ion [M+H]⁺ | - | Calculated m/z: 299.08 |

| Key Fragmentation Pathways | - | Loss of H₂O, CO₂, or the fluorenylmethyl group (165 Da). |

Computational Chemistry Approaches

The inherent complexity of peptide structures and their conformational flexibility necessitates the use of advanced computational methods to gain a deeper understanding of their behavior at the molecular level. For this compound, a non-standard amino acid, computational chemistry provides a powerful toolkit to investigate its structural preferences and dynamic behavior, which are crucial for its application in peptide synthesis and the properties of the resulting peptides. These approaches are particularly valuable as they can offer insights that are often difficult or impossible to obtain through experimental techniques alone.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic conformational preferences of molecules like this compound by solving the electronic Schrödinger equation. These methods provide detailed information about the molecule's electronic structure, geometry, and energy landscape.

Conformational analysis of this compound would typically begin with identifying the key rotatable bonds that dictate its three-dimensional structure. These include the dihedral angles of the amino acid backbone (φ and ψ) and the side chain (χ angles). A systematic search of the conformational space can be performed by rotating these bonds and calculating the corresponding single-point energies. More sophisticated approaches, such as potential energy surface (PES) scans, involve systematically varying specific dihedral angles and optimizing the geometry at each step to map out the low-energy regions of the conformational landscape.

Density Functional Theory (DFT) is a popular quantum chemical method for such studies due to its favorable balance between computational cost and accuracy. researchgate.netacs.org For a molecule like this compound, a functional such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), would be appropriate for geometry optimizations and energy calculations. nih.gov These calculations can identify the most stable conformers (local minima on the PES) and the transition states connecting them. The relative energies of these conformers provide insights into their population distribution at a given temperature.

An illustrative representation of the kind of data generated from a conformational analysis of this compound using quantum chemical calculations is presented in Table 1.

Table 1: Hypothetical Data from Quantum Chemical Conformational Analysis of this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Conformational Parameter | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| Backbone | ||

| φ (C'-N-Cα-C) | -120 | 0.00 (Global Minimum) |

| ψ (N-Cα-C-N) | +130 | |

| Side Chain | ||

| χ1 (N-Cα-Cβ-S) | -60 | |

| χ2 (Cα-Cβ-S-CH2) | 180 | |

| χ3 (Cβ-S-CH2-CH) | +75 |

This type of analysis helps in understanding the intrinsic structural preferences of the this compound residue, which can influence the secondary structure of peptides into which it is incorporated.

Molecular Dynamics Simulations of Protected Peptide Systems

While quantum chemical calculations are excellent for studying the conformational preferences of an isolated molecule, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of larger systems, such as peptides containing this compound, in a condensed phase (e.g., in solution). bonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. researchgate.netbyu.edunih.gov

A critical prerequisite for performing MD simulations is the availability of a well-parameterized force field. researchgate.netunimi.it Force fields are a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. Standard force fields like AMBER, CHARMM, and GROMOS include parameters for the 20 proteinogenic amino acids. nih.govresearchgate.net However, for a non-standard residue like this compound, specific parameters for the fluorenylmethyl (Fm) group attached to the cysteine sulfur would need to be developed. This parameterization process typically involves:

Quantum Chemical Calculations: High-level quantum chemical calculations are performed on a model compound (e.g., S-fluorenylmethyl-methanethiol) to obtain its optimized geometry, vibrational frequencies, and electrostatic potential.

Parameter Derivation: The results from the quantum chemical calculations are then used to derive the necessary force field parameters, such as bond lengths, bond angles, dihedral angles, and partial atomic charges, by fitting them to reproduce the quantum mechanical data. nih.gov

Once the force field is properly parameterized, MD simulations of a peptide containing this compound can be set up. This involves placing the peptide in a simulation box, solvating it with water molecules, and adding ions to neutralize the system and mimic physiological conditions. The simulation is then run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis of the MD trajectory can provide a wealth of information, including:

Conformational Ensembles: The distribution of different peptide conformations over time, revealing the most populated structures and the flexibility of the peptide backbone and side chains.

Hydrogen Bonding Networks: The formation and breaking of hydrogen bonds, which are crucial for stabilizing secondary structures.

Solvent Effects: The interaction of the peptide with the surrounding water molecules and its influence on the peptide's conformation.

Table 2 provides a hypothetical example of the type of data that could be obtained from an MD simulation of a tripeptide containing this compound.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Tripeptide Containing this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Property | This compound Residue | Average Value | Standard Deviation |

| Backbone Dihedral Angles | |||

| φ (degrees) | -115 | 15 | |

| ψ (degrees) | +125 | 20 | |

| Side Chain Dihedral Angles | |||

| χ1 (degrees) | -65 | 10 | |

| Solvent Accessible Surface Area (SASA) | |||

| Fm group (Ų) | 150 | 25 | |

| Hydrogen Bonds | |||

| Intramolecular H-bonds | 1.2 | 0.5 |

These simulations can thus predict how the bulky and hydrophobic fluorenylmethyl group might influence the folding and stability of a peptide, providing valuable insights for the rational design of peptidomimetics with specific structural and functional properties.

Future Research Directions and Emerging Methodologies

Development of Novel S-Protecting Groups for Cysteine

The quest for new S-protecting groups is fueled by the need for greater orthogonality and milder deprotection conditions in complex peptide synthesis. rsc.orgrsc.org While the fluorenylmethyl (Fm) group of H-Cys(Fm)-OH offers base lability, which is advantageous in specific synthetic designs, it is incompatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) due to premature deprotection. rsc.org This limitation drives research into alternative protecting groups with distinct chemical properties.

Recent advancements have introduced several innovative protecting groups for cysteine. For instance, S-alkylsulfonyl-l-cysteines have been reported as a novel class of reactive derivatives suitable for chemoselective disulfide formation under Fmoc chemistry conditions. nih.gov Another area of development includes new disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), which are designed for enhanced stability during SPPS and straightforward removal with mild reducing agents. acs.orgchemistryviews.org Additionally, a thiol-labile protecting group based on a pyridazinedione (PD) scaffold has been shown to be compatible with conventional SPPS. nih.gov These developments highlight a trend towards creating a more diverse toolkit of cysteine protecting groups to allow for more intricate molecular designs, such as the synthesis of peptides with multiple disulfide bonds. rsc.org

Table 1: Comparison of Emerging S-Protecting Groups for Cysteine

| Protecting Group | Deprotection Condition | Key Advantages | Reference |

| S-Alkylsulfonyl | Thiols | Enables chemoselective disulfide formation. | nih.gov |

| SIT (sec-isoamyl mercaptan) | Dithiothreitol (DTT) | Good stability in SPPS and easy removal. | acs.orgchemistryviews.org |

| MOT (2-methyloxolane-3-thiol) | Dithiothreitol (DTT) | Stable for use in solid-phase peptide synthesis. | acs.orgchemistryviews.org |

| PD (pyridazinedione) | Thiols | Compatible with conventional and microwave-assisted SPPS. | nih.gov |

Optimization of Synthetic Protocols for Improved Yield and Purity

Achieving high yield and purity is a central goal in peptide synthesis, and the protocols for incorporating this compound are subject to continuous optimization. researchgate.net Challenges in SPPS, such as peptide aggregation and side reactions, can significantly impact the final purity of the desired peptide. gyrosproteintechnologies.com For cysteine-containing peptides, specific side reactions like racemization and β-elimination can occur, particularly with C-terminal cysteine residues. rsc.org

Optimization strategies focus on several aspects of the synthesis protocol. The choice of coupling reagents is critical, with carbodiimide-based activation sometimes being preferred to phosphonium (B103445) or uronium reagents to minimize racemization. nih.gov The reaction conditions, including temperature and reaction time, can also be adjusted to enhance coupling efficiency, especially for sterically hindered amino acids. peptidetherapeutics.org For peptides containing the Fm-protected cysteine, a known issue is the potential for poor solubility in polar media and lower yields upon final cleavage from the resin, especially when Cys(Fm) is the C-terminal amino acid. rsc.org Research into alternative cleavage cocktails and purification techniques is ongoing to mitigate these issues. researchgate.net The ultimate aim is to develop robust and efficient protocols that are applicable to a wide range of peptide sequences containing this compound, ensuring high purity for subsequent applications. researchgate.net

Table 2: Key Parameters for Optimization in SPPS of Cysteine-Containing Peptides

| Parameter | Objective | Common Approaches | Reference |

| Coupling Reagents | Minimize racemization and improve efficiency. | Use of carbodiimide (B86325) activation; exploring new reagents like COMU. | nih.govmesalabs.com |

| Reaction Conditions | Enhance coupling for difficult sequences. | Microwave-assisted synthesis; adjusting temperature and time. | peptidetherapeutics.orgnih.gov |

| Cleavage Cocktail | Improve yield and minimize side reactions. | Addition of scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT). | researchgate.net |

| Purification | Achieve high purity of the final peptide. | Optimization of reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. | nih.gov |

Expansion of this compound Applications in Advanced Bioconjugation

The unique reactivity of the cysteine thiol group makes it a prime target for bioconjugation, a process that links biomolecules to other molecules for therapeutic or diagnostic purposes. nih.gov this compound, after deprotection of the Fm group to reveal the free thiol, can be utilized in these advanced applications. The field of bioconjugation is rapidly advancing, with a focus on developing more stable and homogenous products, particularly in the area of antibody-drug conjugates (ADCs). illinois.edu

While maleimide-based conjugation has been a standard method, its limitations, such as instability in vivo, have prompted the development of alternative strategies. illinois.edu These include the use of vinylheteroarenes and other novel linkers that form more robust conjugates with cysteine. rsc.org The base-labile nature of the Fm group in this compound could be strategically employed in orthogonal protection schemes, allowing for selective deprotection and conjugation at specific cysteine residues. This is particularly relevant in the synthesis of complex bioconjugates where multiple reactive sites need to be addressed in a controlled manner. researchgate.net Future applications may see this compound incorporated into peptides and proteins that are then subjected to site-specific modification for applications in targeted drug delivery, biosensor development, and the construction of novel biomaterials. researchgate.net

Integration with New Protein Engineering and Semisynthesis Strategies

Protein engineering and semisynthesis aim to create proteins with novel functions or properties by combining synthetic peptides with larger recombinant protein fragments. slideshare.net Native chemical ligation (NCL) is a cornerstone of this field, enabling the formation of a native peptide bond between a C-terminal thioester and an N-terminal cysteine residue. nih.gov

The use of this compound in the synthesis of peptide fragments destined for NCL is a promising area of research. The Fm group, being base-labile, offers an orthogonal deprotection strategy relative to the acid-labile side-chain protecting groups typically used in Fmoc-SPPS. rsc.org This allows for the selective unmasking of the cysteine thiol just prior to the ligation step, preventing unwanted side reactions. As protein engineering strategies become more ambitious, requiring the assembly of multiple fragments and the incorporation of various post-translational modifications, the need for a diverse set of orthogonal protecting groups becomes paramount. nih.gov The integration of this compound into these complex synthetic schemes could facilitate the construction of engineered proteins with precisely controlled modifications for research in areas such as enzyme mechanisms, signal transduction, and chromatin biology. scientifiq.ai

Q & A

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.